(Z)-S-(2-((6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate
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Description
(Z)-S-(2-((6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate is a useful research compound. Its molecular formula is C13H14N2O3S2 and its molecular weight is 310.39. The purity is usually 95%.
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Biological Activity
(Z)-S-(2-((6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate is a complex organic compound that belongs to the class of thiazole derivatives. This compound exhibits significant potential in various biological activities, including antimicrobial, anticancer, and neuroprotective effects. The unique structural features of this compound, particularly the benzo[d]thiazole moiety, contribute to its interaction with biological targets.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Antimicrobial Activity
Research indicates that derivatives of benzothiazole, including this compound, exhibit broad-spectrum antimicrobial properties. For instance, compounds with similar structural motifs have demonstrated efficacy against various bacterial strains and fungi. In vitro studies have reported minimal inhibitory concentrations (MICs) as low as 50 μg/mL for certain derivatives against tested organisms .
Anticancer Properties
The anticancer potential of this compound has been explored through various studies. For example, several benzothiazole derivatives have shown selective cytotoxicity towards tumorigenic cell lines while sparing normal cells. A study highlighted that compounds related to benzothiazole exhibited cytotoxic effects with EC50 values ranging from 28 ng/mL to 290 ng/mL against different cancer cell lines . The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.
Neuroprotective Effects
Neuroprotective properties have also been attributed to thiazole derivatives. Compounds similar to this compound have been tested for their ability to mitigate neuronal injury in models of ischemia/reperfusion. Results indicated that these compounds could significantly reduce neuronal damage and exhibit antioxidant properties by scavenging reactive oxygen species (ROS) .
Research Findings and Case Studies
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The presence of the benzo[d]thiazole moiety facilitates binding to enzymes or receptors involved in cellular signaling pathways, leading to altered cellular responses.
Properties
IUPAC Name |
S-[2-[(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)amino]-2-oxoethyl] ethanethioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S2/c1-8(16)19-7-12(17)14-13-15(2)10-5-4-9(18-3)6-11(10)20-13/h4-6H,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKPRTUADRWYLEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCC(=O)N=C1N(C2=C(S1)C=C(C=C2)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.